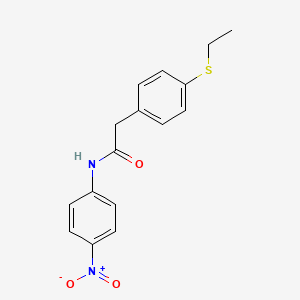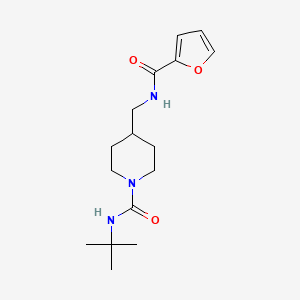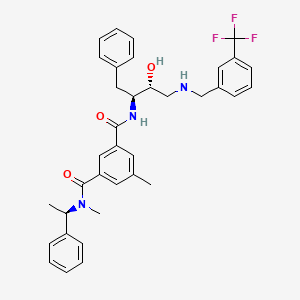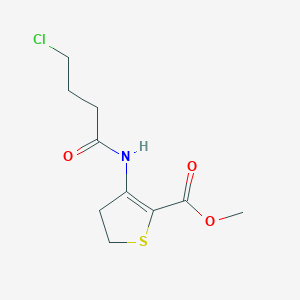![molecular formula C10H6F3NOS B2388431 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one CAS No. 947499-50-5](/img/structure/B2388431.png)
2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one, also known as SCTFE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmacological agent. SCTFE is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 285.24 g/mol.
Mécanisme D'action
The exact mechanism of action of 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one has also been reported to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one has also been reported to exhibit anti-inflammatory activity by reducing the production of inflammatory mediators such as prostaglandins and cytokines. In addition, 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one has been reported to exhibit antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one in lab experiments include its potential applications as a pharmacological agent, its ability to act as a fluorescent probe for the detection of thiols, and its potential use as a reagent in organic synthesis reactions. The limitations of using 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for further research on 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one. One potential direction is to further investigate its potential applications as a pharmacological agent, particularly in the treatment of cancer and inflammatory diseases. Another potential direction is to investigate its mechanism of action in more detail, including its interactions with specific enzymes and signaling pathways. Additionally, further research could be done to optimize the synthesis method of 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one and to investigate its potential use as a reagent in organic synthesis reactions.
Méthodes De Synthèse
The synthesis of 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one involves the reaction of 2-(trifluoromethyl)benzaldehyde with thiourea to form 2-(trifluoromethyl)benzylthiourea. This intermediate is then reacted with cyanogen bromide to form 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one. The synthesis of 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one has been reported in several scientific journals, and the purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one has been studied for its potential applications as a pharmacological agent in various scientific research fields. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one has also been studied for its potential use as a fluorescent probe for the detection of thiols in biological samples. In addition, 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one has been studied for its potential use as a reagent in organic synthesis reactions.
Propriétés
IUPAC Name |
[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl] thiocyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NOS/c11-10(12,13)8-4-2-1-3-7(8)9(15)5-16-6-14/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVPXVLZNIAFPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CSC#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-iodophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2388349.png)


![5-[(Methoxycarbonyl)oxy]nicotinic acid](/img/structure/B2388352.png)

![Ethyl {[6-(2-furoylamino)-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2388356.png)


![4-[1,2,4]Triazol-1-ylmethyl-benzylamine dihydrochloride](/img/structure/B2388360.png)
![3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-1-(1-naphthyl)pyrazin-2(1H)-one](/img/structure/B2388362.png)
![2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2388364.png)

![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2388370.png)